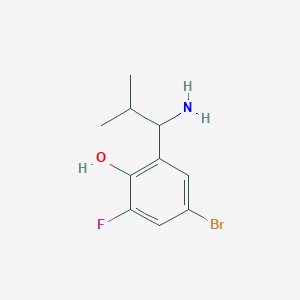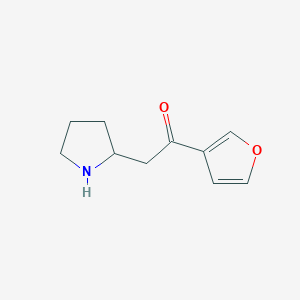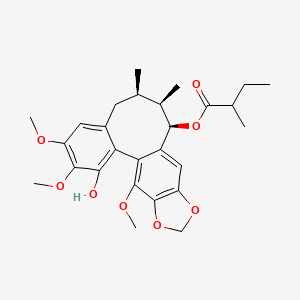
Gnetumelin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetumelin B is a stilbene derivative isolated from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. It is one of three new stilbene derivatives identified from this plant, alongside Gnetumelin A and Gnetumelin C . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
The synthesis of Gnetumelin B involves the extraction and isolation from the plant Gnetum montanum Markgr. f. megalocarpum Markgr. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Chemical Reactions Analysis
Gnetumelin B, like other stilbene derivatives, undergoes various chemical reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the stilbene backbone are replaced with other groups.
Scientific Research Applications
Gnetumelin B has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for synthesizing other biologically active stilbene derivatives.
Biology: In biological research, this compound is investigated for its antioxidant properties, which can help in understanding oxidative stress mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Gnetumelin B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Gnetumelin B can be compared with other stilbene derivatives such as Gnetumelin A and Gnetumelin C:
Gnetumelin A: Similar to this compound, Gnetumelin A is also isolated from Gnetum montanum Markgr. f. megalocarpum Markgr. It shares similar biological activities but may differ in its potency and specific molecular interactions.
Gnetumelin C: Another stilbene derivative from the same plant, Gnetumelin C, also exhibits antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(5-hydroxy-2,4-dimethoxyphenyl)-4-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O6/c1-20-14-8-16(21-2)12(19)6-9(14)15-7-10-13(23-15)5-4-11(18)17(10)22-3/h4-8,18-19H,1-3H3 |
InChI Key |
WPTYIMKBCOBMDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


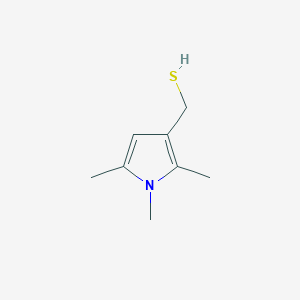
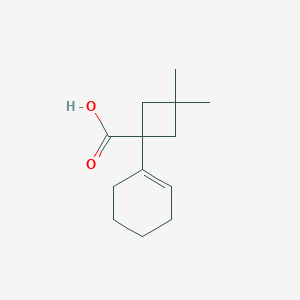
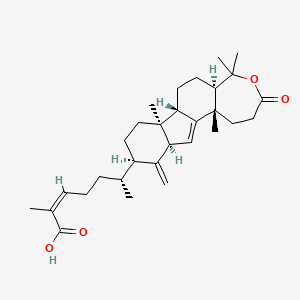
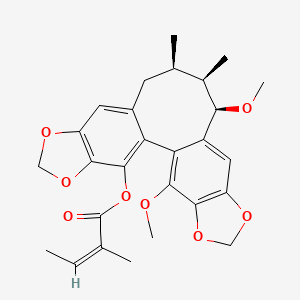
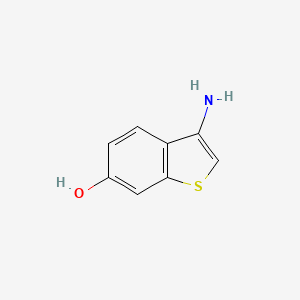
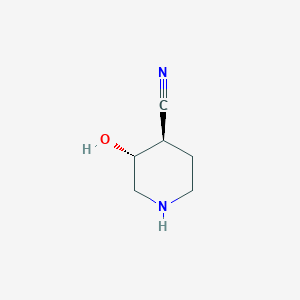
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
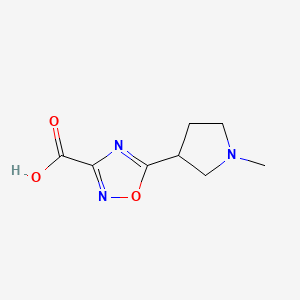

![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
